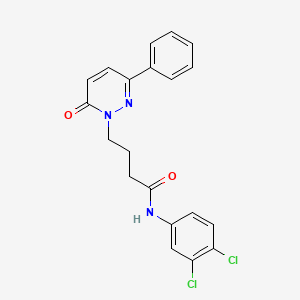
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl group through nucleophilic substitution reactions.
Amidation: Formation of the butanamide moiety through amidation reactions using appropriate amines and acid chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone rings.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(3,4-dichlorophenyl)-4-(6-oxo-3-methylpyridazin-1(6H)-yl)butanamide
- N-(3,4-dichlorophenyl)-4-(6-oxo-3-ethylpyridazin-1(6H)-yl)butanamide
Uniqueness
The unique structural features of “N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide” might confer specific biological activities or chemical reactivity that distinguish it from similar compounds.
生物活性
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain pathways.
Chemical Structure and Properties
The molecular formula of this compound is C20H17Cl2N3O2, with a molecular weight of approximately 402.3 g/mol. The compound features a dichlorophenyl group and a pyridazinone moiety, which are essential for its biological interactions and pharmacological properties.
Research indicates that this compound may selectively inhibit COX-2 over COX-1, suggesting its potential utility in treating inflammatory conditions with reduced gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . The inhibition constants for COX-2 are reported to be in the low nanomolar range, indicating strong inhibitory potency.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Biological Activity | Target | Inhibition Constant (nM) |
|---|---|---|
| COX-2 Inhibition | COX Enzyme | 5.3 - 106.4 |
| Anti-inflammatory Effects | Various | Low nanomolar range |
| Potential Anticancer | hCA IX/XII | 4.9 - 58.1 |
Case Studies and Research Findings
- Inhibition Studies : A study evaluating various pyridazinone derivatives found that this compound exhibited significant inhibitory effects against COX enzymes, particularly COX-2, with IC50 values indicating a strong potential for anti-inflammatory applications .
- Multi-target Approaches : Research has explored the compound's ability to inhibit multiple targets simultaneously, including carbonic anhydrases (CAs), which are implicated in tumor progression. The compound demonstrated effective inhibition against several hCA isoforms with inhibition constants ranging from 5.3 nM to 49.7 nM .
- Structure Activity Relationship (SAR) : The presence of the 6-oxo group in the pyridazinone structure is critical for its biological activity. Modifications to the phenyl and butanamide moieties have been shown to enhance or diminish activity, highlighting the importance of structural optimization in drug design .
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-9-8-15(13-17(16)22)23-19(26)7-4-12-25-20(27)11-10-18(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWHMDKGWOGPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














